MRK003

概要

説明

MRK003 は、前臨床段階のγセクレターゼ阻害剤であり、特に膠芽腫起始細胞の治療において強い治療の可能性を示しています。 この化合物は、膠芽腫を含むさまざまな癌における細胞生存率、アポトーシス、および幹細胞性の調節能力について研究されています .

科学的研究の応用

MRK003 has a wide range of scientific research applications, including:

Chemistry: The compound is used in studies related to the inhibition of γ-secretase and its effects on various biochemical pathways.

Biology: this compound is utilized in research focused on cell viability, apoptosis, and stemness in cancer cells.

Medicine: The compound has shown potential in the treatment of glioblastoma and other cancers by targeting specific signaling pathways.

Industry: This compound is used in the development of new therapeutic agents and in the study of drug resistance mechanisms

作用機序

MRK003 は、Notch 受容体のタンパク質分解的切断に関与する γセクレターゼ酵素を阻害することによって効果を発揮します。 この阻害は、癌細胞の細胞生存率、アポトーシス、および幹細胞性にとって重要な Notch シグナル伝達経路の抑制につながります。 この化合物の作用機序は、細胞生存と増殖において重要な役割を果たす Akt 経路を介して部分的に媒介されています .

類似の化合物との比較

This compound は、γセクレターゼを選択的に阻害し、特定の癌細胞集団を標的とする能力においてユニークです。 類似の化合物には以下が含まれます。

MK-0752: Merck が開発した別のγセクレターゼ阻害剤であり、臨床開発段階にあります。

DAPT: Notch シグナル伝達への影響について広く研究されてきたγセクレターゼ阻害剤。

LY-411575: 癌研究で応用されている強力なγセクレターゼ阻害剤.

This compound は、その強い治療の可能性と特定の癌細胞集団を標的とする能力により、癌研究と治療において貴重な化合物として注目されています .

生化学分析

Biochemical Properties

MRK003 plays a crucial role in biochemical reactions by inhibiting γ-secretase, an enzyme complex involved in the Notch signaling pathway. This inhibition affects the cleavage of Notch receptors, thereby modulating downstream signaling pathways. This compound interacts with various biomolecules, including Notch receptors and ligands such as Jagged1 and Delta1 . The compound’s interaction with these proteins leads to the suppression of cell viability and induction of apoptosis in cancer cells .

Cellular Effects

This compound has been shown to influence various cellular processes. In glioblastoma initiating cells (GICs), this compound suppresses cell viability, reduces sphere-forming ability, and induces apoptosis . The compound also affects cell signaling pathways, particularly the Akt pathway, which is crucial for cell survival and proliferation . Additionally, this compound has demonstrated potent activity in myeloma and lymphoma cell lines, leading to dose-dependent inhibition of cell growth and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of γ-secretase, which prevents the cleavage of Notch receptors and disrupts Notch signaling. This inhibition leads to decreased expression of Notch target genes and subsequent effects on cell survival and proliferation . This compound also affects the Akt pathway, which is partially responsible for its therapeutic effects in glioblastoma initiating cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a role in its long-term effects on cellular function. Studies have shown that this compound can induce apoptosis and reduce cell viability over extended periods, with varying sensitivities observed among different cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In glioblastoma initiating cells, the compound exhibits dose-dependent inhibition of cell growth and induction of apoptosis . Similar dose-dependent effects have been observed in myeloma and lymphoma cell lines, with higher doses leading to increased cytotoxicity and anti-angiogenic activity .

Metabolic Pathways

This compound is involved in metabolic pathways related to the Notch signaling pathway. The compound interacts with enzymes and cofactors involved in the cleavage of Notch receptors, leading to changes in metabolic flux and metabolite levels . These interactions contribute to the compound’s therapeutic effects in cancer cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its effects on γ-secretase and Notch signaling . These localization patterns are crucial for the compound’s activity and therapeutic potential.

化学反応の分析

MRK003 は、以下を含むさまざまな化学反応を受けます。

酸化と還元: これらの反応は、化合物の構造を改変し、治療特性を強化するために重要です。

置換反応: これらの反応は、化合物の活性を変化させるために、特定の官能基の置換に関与しています。

一般的な試薬と条件: これらの反応には、通常、触媒、溶媒、および制御された温度の使用が含まれ、目的の改変を実現します。

主な生成物: これらの反応から生成される主な生成物は、生物学的活性を強化または変化させた this compound の改変バージョンです.

科学研究アプリケーション

This compound は、以下を含む幅広い科学研究アプリケーションを持っています。

化学: この化合物は、γセクレターゼの阻害とそのさまざまな生化学的経路への影響に関する研究で使用されています。

生物学: this compound は、癌細胞の細胞生存率、アポトーシス、および幹細胞性に関する研究で使用されています。

医学: この化合物は、特定のシグナル伝達経路を標的とすることで、膠芽腫やその他の癌の治療に可能性を示しています。

類似化合物との比較

MRK003 is unique in its ability to selectively inhibit γ-secretase and target specific cancer cell populations. Similar compounds include:

MK-0752: Another γ-secretase inhibitor developed by Merck, which is in clinical development.

DAPT: A γ-secretase inhibitor that has been widely studied for its effects on Notch signaling.

LY-411575: A potent γ-secretase inhibitor with applications in cancer research.

This compound stands out due to its strong therapeutic potential and its ability to target specific cancer cell populations, making it a valuable compound in cancer research and therapy .

準備方法

MRK003 の調製には、特定の試薬と反応条件の使用を含む合成経路が関与しています。 詳細な合成経路と工業生産方法は、パブリックドメインでは容易に入手できません。 この化合物は、通常、純度と効力を確保するために、制御された条件下で専門のラボで合成されます .

生物活性

MRK003 is a potent gamma-secretase inhibitor (GSI) that has garnered attention for its potential therapeutic applications in various malignancies, particularly those associated with aberrant Notch signaling. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and preclinical findings from diverse studies.

This compound inhibits the gamma-secretase complex, which is crucial for the proteolytic cleavage of Notch receptors. This inhibition prevents the release of the Notch intracellular domain (NICD), thereby disrupting Notch signaling pathways that are often upregulated in cancer. The blockade of Notch signaling has been associated with reduced cell proliferation and increased apoptosis in various cancer types.

Effects on Cancer Cell Lines

-

Multiple Myeloma (MM) and Non-Hodgkin Lymphoma (NHL) :

- This compound induced caspase-dependent apoptosis and inhibited proliferation in MM and NHL cell lines, demonstrating IC50 values ranging from 15-30 μM for MM and 15-25 μM for NHL cells. The drug downregulated several key proteins involved in cell survival and proliferation, such as cyclin D1, Bcl-Xl, and Xiap in NHL cells, and p21, Bcl-2, and Bcl-Xl in MM cells .

- In co-culture experiments with bone marrow stromal cells (BMSCs), this compound maintained its efficacy against MM cells, indicating its potential to overcome microenvironmental resistance .

-

Pancreatic Ductal Adenocarcinoma (PDAC) :

- In PDAC models, this compound treatment resulted in significant tumor growth inhibition in 56% of tested xenografts. When combined with gemcitabine, a standard chemotherapy agent, this compound enhanced antitumor effects in 44% of xenografts .

- Gene expression analysis revealed that upregulation of NF-κB components was predictive of sensitivity to this compound monotherapy .

- Lung Cancer :

Tumor Growth Inhibition

In various animal models, this compound has demonstrated significant antitumor activity:

- Xenograft Models : In PDAC xenografts treated with this compound, tumor volume was significantly reduced compared to control groups. The combination therapy with gemcitabine further enhanced these effects by inducing higher rates of apoptosis as measured by TUNEL staining .

- Glioblastoma : this compound was effective in penetrating the blood-brain barrier and inhibiting Notch activity in glioblastoma models, leading to reduced tumor growth and prolonged survival in treated cohorts .

Clinical Relevance

While this compound is primarily studied in preclinical settings, its analog MK-0752 is currently under clinical evaluation. The insights gained from this compound studies provide a rationale for targeting Notch signaling in clinical settings for various cancers.

Summary of Research Findings

| Cancer Type | IC50 Values | Effects Observed | Combination Therapies |

|---|---|---|---|

| Multiple Myeloma | 15-30 μM | Induced apoptosis; inhibited proliferation | Synergistic effects with Akt inhibitors |

| Non-Hodgkin Lymphoma | 15-25 μM | Downregulated survival proteins | Effective against BMSC-induced resistance |

| Pancreatic Cancer | N/A | Significant tumor growth inhibition | Enhanced effects with gemcitabine |

| Lung Cancer | N/A | Reduced proliferation; increased apoptosis | N/A |

| Glioblastoma | N/A | Reduced tumor growth; prolonged survival | N/A |

特性

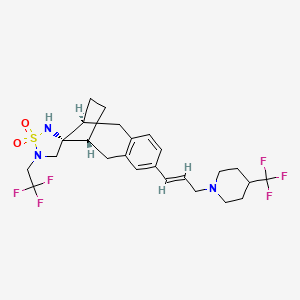

IUPAC Name |

(1'R,4R,10'S)-2-(2,2,2-trifluoroethyl)-5'-[(E)-3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31F6N3O2S/c26-24(27,28)16-34-15-23(32-37(34,35)36)21-5-6-22(23)14-19-12-17(3-4-18(19)13-21)2-1-9-33-10-7-20(8-11-33)25(29,30)31/h1-4,12,20-22,32H,5-11,13-16H2/b2-1+/t21-,22+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHUILHBYOOZDF-NCOIWELASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC3=C(CC1C24CN(S(=O)(=O)N4)CC(F)(F)F)C=CC(=C3)C=CCN5CCC(CC5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CC3=C(C[C@H]1[C@]24CN(S(=O)(=O)N4)CC(F)(F)F)C=CC(=C3)/C=C/CN5CCC(CC5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31F6N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623165-93-5 | |

| Record name | MRK-003 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17015 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MRK-003 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ2AZE88DE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。